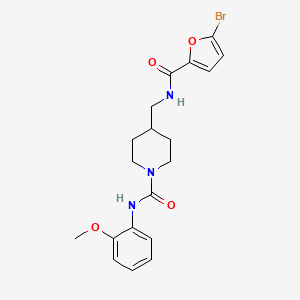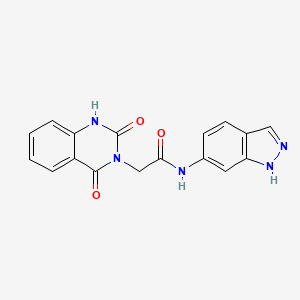
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide, commonly known as DIQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. DIQA is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A comprehensive study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides to expand the anticonvulsive agents' arsenal. The study developed a novel synthesis approach for the key intermediate, confirming the structure and purity of substances through various spectroscopic analyses. Docking studies highlighted compounds with promising affinities for anticonvulsant proteins. Pharmacological evaluations identified a lead compound improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential anticonvulsive mechanisms and recommending further research El Kayal et al., 2019.
Antitumor Activity
Research into novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. The study synthesized and evaluated these compounds, finding several with broad-spectrum antitumor effects, outperforming the positive control 5-FU. Molecular docking further elucidated their mechanisms, suggesting inhibition of critical kinases for cancer cell proliferation. This research indicates the potential of quinazolinone derivatives in cancer therapy Al-Suwaidan et al., 2016.
Pharmacological Activities of Oxoquinazoline Derivatives
A study focused on synthesizing oxoquinazoline derivatives for evaluating their pharmacological importance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. The research methodologically synthesized and characterized these compounds, with pharmacological screenings indicating their effectiveness in comparison to standard drugs. This highlights the diverse therapeutic potential of oxoquinazoline derivatives Rajveer et al., 2010.
Analgesic and Anti-inflammatory Activities
Another study synthesized novel quinazolinyl acetamides to investigate their analgesic and anti-inflammatory effects. These compounds were synthesized from anthranilic acid through a multistep process, with evaluations showing significant activity, especially in comparison to diclofenac sodium. Notably, these compounds exhibited mild ulcerogenic potential, underscoring their therapeutic promise Alagarsamy et al., 2015.
Molecular Docking and Spectroscopy Insights
A detailed structural and vibrational study on a specific quinazolinone derivative offered insights into its molecular characteristics and potential inhibitory activity against BRCA2 complex, suggesting its utility in cancer therapy. The study combined experimental spectroscopy with molecular docking, revealing the compound's interaction with the protein and its nonlinear optical properties, indicating a promising avenue for therapeutic application El-Azab et al., 2016.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15(19-11-6-5-10-8-18-21-14(10)7-11)9-22-16(24)12-3-1-2-4-13(12)20-17(22)25/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVNVKMZIJYCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)
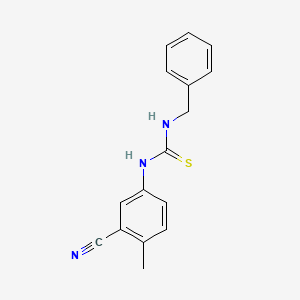


![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)
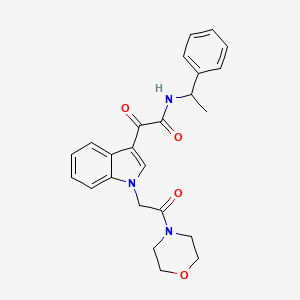
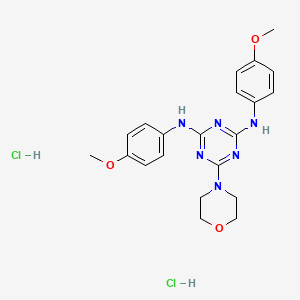
![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)
